molecular formula C22H21N3O6S B4070296 N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Cat. No. B4070296
M. Wt: 455.5 g/mol
InChI Key: FWZGDTZLSYQNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a synthetic compound that belongs to the class of benzamide derivatives.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is not fully understood. However, it has been suggested that N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide may act by inhibiting the activity of enzymes that are important for the growth and survival of cancer cells. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide may also induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to have a range of biochemical and physiological effects. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to have low toxicity towards normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has several advantages for lab experiments. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to have potent biological activity against cancer cells, bacteria, and fungi. However, N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has some limitations for lab experiments. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has low solubility in water, which can limit its use in certain experiments. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide also has limited stability under certain conditions, which can affect its potency and effectiveness.

Future Directions

There are several future directions for the research and development of N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. One potential direction is to further investigate the mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide and its interactions with cancer cells, bacteria, and fungi. Another direction is to optimize the synthesis method for N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide to improve its yield and purity. Additionally, N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide can be used as a building block for the synthesis of other compounds with potential biological activity. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has the potential to be developed into a novel anticancer or antimicrobial agent with low toxicity towards normal cells.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to have potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has also been shown to have antibacterial and antifungal activity. N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been used as a building block for the synthesis of other compounds with potential biological activity.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-31-21-13-12-19(25(27)28)14-20(21)23-22(26)17-10-8-16(9-11-17)15-24(32(2,29)30)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZGDTZLSYQNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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